An In-Depth Technical Guide to the Chemical Properties of 5-chloro-2-fluoro-N-phenylbenzamide
An In-Depth Technical Guide to the Chemical Properties of 5-chloro-2-fluoro-N-phenylbenzamide
Executive Summary: 5-chloro-2-fluoro-N-phenylbenzamide is a halogenated aromatic amide belonging to the versatile class of N-phenylbenzamides (benzanilides). This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in biologically active compounds and its robust chemical nature. This guide provides a comprehensive technical overview of its core chemical and physical properties, validated synthesis and purification protocols, detailed spectroscopic profile, and insights into its reactivity, safety, and applications. The information presented herein is curated for researchers, scientists, and drug development professionals, aiming to facilitate its use as a key building block in novel molecular design.
Introduction
The N-phenylbenzamide core structure is a privileged scaffold in drug discovery, appearing in molecules with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antischistosomal properties.[1][2][3] The specific substitution pattern of 5-chloro-2-fluoro-N-phenylbenzamide, featuring a chloro and a fluoro group on the benzoyl ring, offers a unique combination of electronic and steric properties. These halogen substituents can modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable starting point for developing new therapeutic agents.[3][4] This guide serves as a detailed monograph on its chemical characteristics.
Core Chemical and Physical Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its application in research.
Chemical Identity
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IUPAC Name: 5-chloro-2-fluoro-N-phenylbenzamide
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Synonyms: 5-chloro-2-fluoro-benzanilide
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Molecular Formula: C₁₃H₉ClFNO
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Molecular Weight: 249.67 g/mol
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CAS Number: While a specific CAS number for this exact compound is not widely indexed, its constituent parts, 5-chloro-2-fluorobenzoic acid (CAS 394-30-9) and aniline (CAS 62-53-3), are well-documented.[5]
Caption: Chemical structure of 5-chloro-2-fluoro-N-phenylbenzamide.
Physicochemical Properties
The physical properties of the compound are summarized below. Data for the parent compound, N-phenylbenzamide, is included for comparison as specific experimental values for the title compound are not widely published.
| Property | Value (5-chloro-2-fluoro-N-phenylbenzamide) | Value (N-phenylbenzamide) |
| Appearance | Expected to be a white to off-white crystalline solid | White solid |
| Melting Point | Not specified in literature; likely >150 °C | 161-166 °C[6] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform) | Insoluble in water[6] |
| Stability | Stable under standard laboratory conditions | Considered stable[6] |
Synthesis and Purification
The synthesis of N-phenylbenzamides is a fundamental organic transformation, typically achieved by forming an amide bond between a carboxylic acid derivative and an amine.
Rationale for Synthetic Route Selection
The most direct and reliable method for synthesizing 5-chloro-2-fluoro-N-phenylbenzamide is the acylation of aniline with an activated derivative of 5-chloro-2-fluorobenzoic acid. Two primary strategies are considered:
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Acyl Chloride Method: This is a high-yielding, robust method. The carboxylic acid is first converted to the more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with aniline in the presence of a mild base to neutralize the HCl byproduct.
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Peptide Coupling Method: Reagents like N,N′-diisopropylcarbodiimide (DIC) in the presence of an activator such as N-hydroxybenzotriazole (HOBt) can directly couple the carboxylic acid and amine.[1] This method is milder but may be lower yielding and require more extensive purification than the acyl chloride route for this simple amide formation.
For its efficiency and scalability, the acyl chloride method is the recommended protocol.
Recommended Synthetic Protocol
Step 1: Synthesis of 5-chloro-2-fluorobenzoyl chloride This initial activation step is critical. 5-chloro-2-fluorobenzoic acid is the key starting material.[5]
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To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 5-chloro-2-fluorobenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 5-chloro-2-fluorobenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Amide Formation
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Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
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Slowly add a solution of the crude 5-chloro-2-fluorobenzoyl chloride (1.05 eq) in the same solvent to the aniline solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.
Purification and Characterization
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Upon completion, quench the reaction with water. If using dichloromethane, separate the organic layer, wash sequentially with dilute HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 5-chloro-2-fluoro-N-phenylbenzamide.
Caption: Recommended workflow for the synthesis of 5-chloro-2-fluoro-N-phenylbenzamide.
Spectroscopic and Analytical Profile
A combination of spectroscopic techniques provides a self-validating system for confirming the identity and purity of the synthesized compound. While a published spectrum for this specific molecule is unavailable, its features can be reliably predicted based on extensive data for analogous N-phenylbenzamides.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum is dominated by vibrations of the amide linkage.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3350 - 3250 | A characteristic sharp to medium peak for the secondary amide N-H bond. |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium sharp peaks just above 3000 cm⁻¹.[10] |
| C=O Stretch (Amide I) | 1680 - 1650 | A very strong and sharp absorption, characteristic of the amide carbonyl.[11] |
| N-H Bend (Amide II) | 1550 - 1510 | A strong band resulting from a combination of N-H bending and C-N stretching. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp peaks of variable intensity. |
| C-F Stretch | 1250 - 1100 | A strong band indicating the presence of the aryl-fluoride bond. |
| C-Cl Stretch | 800 - 600 | A medium to strong band in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule.
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¹H NMR:
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Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 9.0-10.5 ppm), due to its acidic nature and hydrogen bonding capability.
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Aromatic Protons: Complex multiplets would be observed in the aromatic region (δ 7.0-8.0 ppm). The protons on the 5-chloro-2-fluorobenzoyl ring will show coupling to the fluorine atom (H-F coupling). The protons on the N-phenyl ring will show a pattern typical of a monosubstituted benzene ring.
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-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal around δ 163-167 ppm is characteristic of the amide carbonyl.
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Aromatic Carbons: Signals will appear between δ 115-140 ppm. The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), and other carbons in that ring will show smaller two- and three-bond C-F couplings.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z 249. A characteristic isotopic peak at M+2 (m/z 251) with approximately one-third the intensity of the M+ peak will be present, confirming the presence of a single chlorine atom.
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Key Fragmentation: The most common fragmentation pathway for N-phenylbenzamides is the cleavage of the amide bond.[12] This would lead to two primary fragment ions:
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The 5-chloro-2-fluorobenzoyl cation (m/z 157).
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The phenylaminyl radical or aniline cation (m/z 92 or 93).
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Chemical Reactivity and Stability
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Thermal Stability: N-phenylbenzamides are generally thermally robust compounds. The core amide linkage possesses considerable inherent stability, with decomposition for many derivatives occurring well above 250 °C.[13]
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Amide Hydrolysis: The amide bond is the most reactive site. It is stable under neutral conditions but can be hydrolyzed to 5-chloro-2-fluorobenzoic acid and aniline under forcing acidic (e.g., refluxing strong acid) or basic (e.g., refluxing NaOH) conditions.
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Electrophilic Aromatic Substitution: Both aromatic rings are deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the amide, chloro, and fluoro substituents. Harsh conditions would be required for any further functionalization on the rings.
Safety, Handling, and Toxicology
Specific toxicological data for 5-chloro-2-fluoro-N-phenylbenzamide is not available. Therefore, a conservative approach based on analogous halogenated aromatic compounds is required.[14][15]
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Hazard Identification: Assumed to be harmful if swallowed and to cause skin and eye irritation. Fine dust may cause respiratory irritation.[16]
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Recommended Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Research and Development
The true value of 5-chloro-2-fluoro-N-phenylbenzamide lies in its potential as a molecular scaffold and building block for creating more complex molecules with tailored functions.
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Medicinal Chemistry Scaffold: The N-phenylbenzamide framework is a proven platform for discovering bioactive agents. Derivatives have shown promise as inhibitors of viral replication and as antiprotozoal agents targeting kinetoplastid parasites.[1][17]
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Fragment-Based Drug Design: This compound can serve as a starting fragment for building larger, more potent drug candidates. The chloro and fluoro substituents provide vectors for exploring structure-activity relationships (SAR). For instance, studies on related scaffolds have shown that electron-withdrawing groups can be beneficial for antischistosomal activity.[18]
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Materials Science: Substituted benzanilides can exhibit interesting solid-state properties, including liquid crystallinity and specific intermolecular interactions, making them candidates for investigation in materials science.
Caption: Logical relationship of 5-chloro-2-fluoro-N-phenylbenzamide as a core scaffold.
Conclusion
5-chloro-2-fluoro-N-phenylbenzamide is a well-defined chemical entity with a robust and accessible synthesis. Its combination of a stable amide backbone and strategic halogenation makes it an attractive and versatile building block for the synthesis of novel compounds. For researchers in drug discovery, it offers a validated scaffold with tunable physicochemical properties, ideal for exploring new structure-activity relationships in the development of next-generation therapeutic agents.
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